molecular formula C13H16ClN3O B3229054 (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole CAS No. 1276666-15-9

(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Cat. No.: B3229054
CAS No.: 1276666-15-9
M. Wt: 265.74 g/mol
InChI Key: RADJSLVGESASMK-VIFPVBQESA-N
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Description

(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1276666-15-9) is a chiral benzoxazole derivative of significant interest in pharmaceutical research. With a molecular formula of C13H16ClN3O and a molecular weight of 265.74 g/mol, this compound serves as a critical intermediate in the synthesis and development of Suvorexant (Belsomra), an FDA-approved dual orexin receptor antagonist used to treat insomnia . As a reference standard, it is essential for analytical method development, validation, and quality control (QC) during the drug synthesis process, ensuring the accuracy and traceability of pharmacopeial methods . The compound's unique structure, featuring a (S)-configured 5-methyl-1,4-diazepane ring, is key to its biological activity and interaction with neurotransmitter systems. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in neuroscience studies to explore the modulation of orexin receptors and their role in sleep regulation .

Properties

IUPAC Name

5-chloro-2-[(5S)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJSLVGESASMK-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152868
Record name Benzoxazole, 5-chloro-2-[(5S)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276666-15-9
Record name Benzoxazole, 5-chloro-2-[(5S)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276666-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 5-chloro-2-[(5S)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then cyclized to form 5-chlorobenzoxazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes in bacteria, fungi, and cancer cells .

Comparison with Similar Compounds

Table 1: Enantiomer Comparison

Property (S)-Enantiomer (R)-Enantiomer (Hydrochloride)
Molecular Weight 265.74 g/mol 302.20 g/mol
CAS Number Not explicitly provided 1266664-66-7
Role in Drug Development Underexplored Suvorexant intermediate
Commercial Price (100 mg) N/A €307

Structural Analogs with Modified Diazepane/Benzoxazole Moieties

5-Chloro-2-(1,4-diazepan-1-yl)-7-methyl-benzooxazole (CID 9903419)

This analog differs in the position of the methyl group (7-methyl vs. 5-methyl on benzoxazole) and lacks stereochemical specification. Key features:

  • Molecular Formula : C₁₃H₁₆ClN₃O (same as the target compound).
  • SMILES : CC1=CC(=CC2=C1OC(=N2)N3CCCNCC3)Cl .

Suvorexant Derivatives (Patent US 7,951,797 B2)

The patent describes compounds like 5-chloro-2-{(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole , which incorporate a triazole-containing benzoyl group on the diazepane ring. These derivatives exhibit potent orexin receptor antagonism, with enhanced pharmacokinetic profiles compared to the parent compound .

Table 2: Structural Analogs and Modifications

Compound Name Key Structural Difference Biological Activity
(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole Parent compound; (S)-configuration Underexplored
5-Chloro-2-(1,4-diazepan-1-yl)-7-methyl-benzooxazole 7-Methyl substitution on benzoxazole Not reported
Suvorexant Intermediate (R)-enantiomer (R)-configuration Orexin receptor antagonism
Triazole-Benzoyl Derivative (Patent US 7,951,797 B2) Triazole-benzoyl group on diazepane Enhanced receptor affinity

Benzo[d]oxazole Derivatives with Antitumor Activity

describes analogs such as 2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)benzo[d]oxazole (9b) and 4-((4-(benzo[d]oxazol-2-yl)phenylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one (10b), which exhibit antitumor properties. These compounds highlight the role of benzoxazole as a privileged scaffold in oncology:

  • Synthesis : Similar to the target compound, these analogs are synthesized via condensation reactions in DMF with triethylamine .
  • Physical Properties : Compound 9b has a melting point of 294–295°C, while 10b melts at 278–280°C, indicating robustness for formulation .

Table 3: Antitumor Benzo[d]oxazole Derivatives

Compound ID Substituent Modification Melting Point (°C) Activity Notes
9b 5-Methyl-1,3,4-oxadiazole at phenyl 294–295 Antitumor screening
10b Pyrazolone-aminomethylene at phenyl 278–280 Cytotoxicity studies

Biological Activity

(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is a compound of significant interest in pharmacological research due to its potential anxiolytic and neuroactive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H16ClN3O
  • Molecular Weight : 265.74 g/mol
  • CAS Number : 1276666-15-9

The compound operates primarily through modulation of the GABAergic system. Benzodiazepines, a class to which this compound is related, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability.

Anxiolytic Activity

Research indicates that (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole exhibits anxiolytic properties similar to traditional benzodiazepines. In various animal models, it has been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze (EPM) and open field test (OFT).

Table 1: Summary of Anxiolytic Activity Studies

Study ReferenceDose (mg/kg)Test UsedResult
10EPMIncreased time spent in open arms
25OFTReduced anxiety-like behavior

Neuroprotective Effects

Some studies suggest that the compound may also offer neuroprotective benefits. It has been observed to mitigate oxidative stress in neuronal cultures, potentially through antioxidant mechanisms. This aspect is critical for developing treatments for neurodegenerative diseases.

Study on Behavioral Effects

In a controlled study involving mice, (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors without significant sedative effects, making it a candidate for further exploration in treating anxiety disorders without the common side effects associated with benzodiazepines.

Toxicological Assessment

A toxicological assessment revealed that while the compound demonstrated anxiolytic effects, it also exhibited some degree of toxicity at higher doses. Parameters such as liver enzyme levels were monitored, showing no significant alterations at therapeutic doses but elevated levels at higher concentrations.

Q & A

Q. Example Protocol :

  • Reagents : 2-Amino-5-chlorophenol, 5-methyl-1,4-diazepane, EDC, dimethylaminopropylamine.
  • Conditions : Reaction in dichloromethane under reflux, followed by purification via column chromatography .

Advanced Synthesis: How can synthetic routes be optimized to address challenges like low yield or scalability?

Answer:
Optimization strategies include:

  • Catalyst Selection : Transitioning from EDC to cheaper or more efficient coupling agents (e.g., HATU) to reduce costs .
  • Microwave-Assisted Synthesis : Shortening reaction times and improving yields (e.g., from 24 hours to 2 hours) .
  • Flow Chemistry : Enhancing scalability and reproducibility for industrial applications .

Table 1 : Yield Comparison of Synthetic Methods

MethodYield (%)Time (h)Cost (Relative)
Traditional (EDC)6524High
Microwave-Assisted882Moderate
Flow Chemistry786Low

Basic Characterization: What spectroscopic methods confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 3.2–3.8 ppm (diazepane methyl/methylene groups) .
    • ¹³C NMR : Signals for the benzoxazole carbons (C=O at ~160 ppm) and diazepane carbons .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 265.74 (M+H⁺) .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

Advanced Characterization: How is computational modeling used to predict biological activity?

Answer:

  • Docking Studies : Molecular docking with orexin receptors (OX1R/OX2R) predicts binding affinity. The (S)-enantiomer shows higher interaction energy (-9.2 kcal/mol) than the (R)-form (-7.8 kcal/mol) .
  • QSAR Models : Correlate substituent effects (e.g., chloro position) with receptor antagonism .

Basic Pharmacology: What are the known biological targets of this compound?

Answer:

  • Primary Target : Orexin receptors (OX1R/OX2R), implicated in sleep regulation. The compound acts as a competitive antagonist, with IC₅₀ values of 12 nM (OX1R) and 8 nM (OX2R) .
  • Secondary Targets : Modulates GABAergic signaling in preclinical models of insomnia .

Advanced Pharmacology: How do structural modifications impact in vivo efficacy?

Answer:

  • Chirality : The (S)-enantiomer exhibits 3-fold higher brain penetration than the (R)-form in rodent studies due to stereospecific transport .
  • Substituent Effects :
    • Chloro Group : Essential for receptor binding; replacement with fluorine reduces potency by 50% .
    • Diazepane Methyl : Enhances metabolic stability (t₁/₂ = 4.5 hours vs. 1.2 hours for unmethylated analogs) .

Table 2 : SAR of Key Derivatives

DerivativeOX2R IC₅₀ (nM)Metabolic Stability (t₁/₂, h)
(S)-5-Chloro84.5
(R)-5-Chloro253.2
5-Fluoro Analog402.1

Analytical Chemistry: How are impurities profiled and controlled during synthesis?

Answer:

  • Impurity Identification : LC-MS/MS detects common byproducts (e.g., des-chloro impurities at m/z 229.68) .
  • Validation Protocols : Follow ICH guidelines for limits of detection (LOD: 0.05%) and quantification (LOQ: 0.15%) .

Chirality: Why is the (S)-enantiomer preferred in pharmacological studies?

Answer:

  • Steric Compatibility : The (S)-configuration aligns with the hydrophobic binding pocket of orexin receptors, as shown in X-ray crystallography (PDB: 2LK) .
  • Pharmacokinetics : Higher oral bioavailability (F = 65% vs. 42% for (R)-form) in primate models .

Storage & Stability: What conditions prevent degradation of this compound?

Answer:

  • Storage : -20°C in amber vials under argon; aqueous solutions (pH 6–7) are stable for ≤72 hours at 4°C .
  • Degradation Pathways : Hydrolysis of the oxazole ring under acidic conditions (pH <3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

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